molecular formula C24H22N4O4S B11978717 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline

1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline

Cat. No.: B11978717
M. Wt: 462.5 g/mol
InChI Key: VBPSQTGXJOHTPX-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a tricyclic core fused with an imidazole ring. Key structural features include:

  • 4-Methoxyphenyl group: A methoxy-substituted aryl ring at position 3, contributing to lipophilicity and π-π interactions.
  • Tricyclic scaffold: The imidazo[4,5-b]quinoxaline core enables planar geometry, facilitating intercalation or kinase inhibition .

Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-(4-methoxyphenyl)-2H-imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C24H22N4O4S/c1-3-32-19-12-14-20(15-13-19)33(29,30)28-16-27(17-8-10-18(31-2)11-9-17)23-24(28)26-22-7-5-4-6-21(22)25-23/h4-15H,3,16H2,1-2H3

InChI Key

VBPSQTGXJOHTPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired imidazoquinoxaline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazoquinoxalines.

Scientific Research Applications

1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of imidazo[4,5-b]quinoxaline derivatives:

Compound Name Molecular Weight (g/mol) XLogP3 Rotatable Bonds Hydrogen Bond Acceptors Key Substituents Reference
1-(4-Ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline* ~446.5 (estimated) ~4.4 (estimated) 5 7 4-Ethoxybenzenesulfonyl, 4-methoxyphenyl
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline 446.5 4.4 5 7 2-Methoxybenzyl, 4-methylbenzenesulfonyl
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline 490.9 5.6 3 9 4-Chlorobenzenesulfonyl, 3-trifluoromethylphenyl
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 540.0 (calculated) ~6.0 (estimated) 6 7 4-Chlorobenzyl, 4-isopropylbenzenesulfonyl

Notes:

  • The target compound (marked with *) shares high structural similarity with , differing in the sulfonyl group (ethoxy vs. methyl).
  • The 4-chloro and trifluoromethyl substituents in increase molecular weight and lipophilicity (XLogP3 = 5.6), suggesting enhanced membrane permeability but reduced solubility.

Structure-Activity Relationship (SAR) Trends

Aryl Methoxy Groups: The 4-methoxyphenyl group in the target compound enhances π-stacking interactions, as seen in for triazoloquinoxalines.

Halogenation : Chlorine or trifluoromethyl groups () boost lipophilicity and metabolic stability but may elevate cytotoxicity.

Biological Activity

1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on available studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 899739-57-2

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that imidazoquinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to 1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Cell Lines Tested : Commonly tested cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Table 1: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction
HeLa6.7Cell cycle arrest
A5494.9Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:

  • Bacterial Strains Tested : Common strains include Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazoquinoxaline derivatives, including the compound :

  • Synthesis and Evaluation : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various imidazoquinoxaline derivatives and their evaluation for anticancer activity. The study found that modifications to the sulfonyl group significantly influenced bioactivity .
  • Dual Activity Assessment : Another research article evaluated the dual activity (anticancer and antimicrobial) of sulfonamide derivatives related to quinoxalines. The findings suggested that compounds with specific substitutions exhibited enhanced efficacy against both cancer cells and bacterial strains .

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